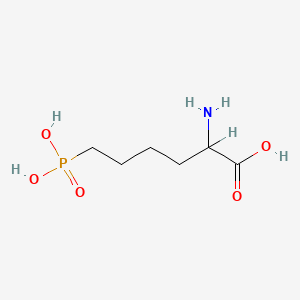

2-Amino-6-phosphonohexanoic acid

概要

準備方法

合成経路と反応条件

L-AP6は、DL-2-アミノ-6-ホスホノヘキサン酸のL-リシン塩を分画結晶化することにより、2-アミノ-6-ホスホノヘキサン酸のD-およびL-エナンチオマーを分割することで合成できます . この合成には、目的のエナンチオマー純度を達成するために、さまざまな試薬と条件の使用が含まれます。

工業生産方法

L-AP6の工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、一般的に、ラセミ体混合物からL-エナンチオマーを単離するための高度な結晶化技術と精製方法の使用が含まれます .

化学反応の分析

反応の種類

L-AP6は、次のようなさまざまな化学反応を起こします。

酸化: L-AP6は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: この化合物は、還元されて、還元された誘導体を形成することができます。

置換: L-AP6は、官能基が他の基に置換される置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: さまざまな求核剤と求電子剤を置換反応に使用することができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、L-AP6の酸化は、酸化されたホスホノヘキサン酸誘導体の形成につながる可能性があります .

科学研究への応用

L-AP6は、次のような幅広い科学研究への応用を持っています。

化学: さまざまな化学反応や研究における試薬として使用されます。

生物学: ニューロンの脱分極や興奮性アミノ酸アナログを含む研究に用いられます。

医学: 神経疾患に対する潜在的な治療効果について調査されています。

科学的研究の応用

Neuropharmacological Applications

1.1 Glutamate Receptor Modulation

L-AP6 is primarily recognized for its selective action on the quisqualate-sensitized site in the hippocampus, which is crucial for understanding synaptic transmission and plasticity. Research indicates that L-AP6 acts as a potent agonist at this site, demonstrating high specificity compared to other excitatory amino acids. In experiments involving rat hippocampal slices, L-AP6 has shown to enhance depolarization responses significantly, highlighting its potential as a tool for studying synaptic mechanisms and excitotoxicity .

1.2 Investigating Neurotransmission

Studies have utilized L-AP6 to dissect the roles of various glutamate receptor subtypes in neurotransmission. For example, it has been shown to interact selectively with the CA1 region of the hippocampus, providing insights into the modulation of synaptic strength and memory formation . This specificity makes L-AP6 a valuable compound in neuropharmacological research, particularly in understanding conditions like epilepsy and neurodegenerative diseases.

Research Findings and Case Studies

2.1 Selective Agonism

A pivotal study demonstrated that L-AP6 exhibits an IC50 value of approximately 40 µM for the quisqualate-sensitized site, significantly lower than that observed for other receptor interactions (e.g., kainate/AMPA and NMDA receptors) . This selectivity underscores its utility in pharmacological studies aimed at elucidating receptor functions without cross-reactivity.

2.2 Neuroprotective Studies

Research has explored L-AP6's potential neuroprotective effects against glutamate-induced excitotoxicity. By modulating glutamate levels through selective receptor activation, L-AP6 may contribute to protective mechanisms in neuronal cultures exposed to high levels of excitatory neurotransmitters . Such findings are critical for developing therapeutic strategies for conditions characterized by excessive glutamate signaling.

Comparative Analysis with Related Compounds

The following table summarizes key features of L-AP6 compared to structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| L-Amino-4-phosphonobutanoic Acid (L-AP4) | Selective agonist at AMPA receptors | Shorter carbon chain; broader receptor activity |

| D-Amino-5-phosphonopentanoic Acid (D-AP5) | NMDA receptor antagonist | Competes with glutamate; used in synaptic plasticity studies |

| Quisqualic Acid | Agonist at multiple glutamate receptors | Non-selective; broader pharmacological profile |

This comparative analysis highlights how the structural differences influence their biological activities and applications in research.

作用機序

L-AP6は、海馬CA1錐体ニューロンにおけるキヌレン酸感作部位に対する選択的アゴニストとして作用することによって、その効果を発揮します . ニューロン上の特定の受容体に結合し、脱分極とそれに続くニューロンの活性化につながります。 分子標的にはグルタミン酸受容体が含まれ、関与する経路は興奮性神経伝達に関連しています .

類似の化合物との比較

類似の化合物

- L-(+)-2-アミノ-4-ホスホノ酪酸(L-AP4)

- L-キヌレン酸(QUIS)

- L-システイン

独自性

L-AP6は、キヌレン酸感作部位における選択的アゴニスト活性により、他の類似の化合物とは異なります。 L-AP4やQUISもグルタミン酸受容体と相互作用しますが、L-AP6はキヌレン酸感作部位に特異的な親和性を持っているため、神経薬理学的研究において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

- L- (+)-2-Amino-4-phosphonobutanoic acid (L-AP4)

- L-quisqualic acid (QUIS)

- L-cystine

Uniqueness

L-AP6 is unique due to its selective agonist activity at the quisqualate-sensitized site, which distinguishes it from other similar compounds. While L-AP4 and QUIS also interact with glutamate receptors, L-AP6 has a specific affinity for the quisqualate-sensitized site, making it a valuable tool in neuropharmacological research .

生物活性

2-Amino-6-phosphonohexanoic acid, commonly referred to as L-AP6, is an amino acid derivative notable for its unique phosphono group. This compound plays a significant role in neuropharmacology due to its selective interaction with excitatory amino acid receptors, particularly in the modulation of glutamate neurotransmission. This article delves into the biological activity of L-AP6, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

L-AP6 acts primarily as a selective agonist for the quisqualate-sensitized site in hippocampal CA1 pyramidal neurons. It demonstrates a high affinity for this site, which is crucial for regulating neuronal excitability and synaptic plasticity. The compound's specificity is evidenced by its relatively low IC50 values for the quisqualate-sensitized site compared to other excitatory amino acid receptors. For example, L-AP6 has an IC50 of 40 µM at the quisqualate-sensitized site, while its potency decreases significantly at kainate/AMPA and NMDA receptors, indicating a tailored action that could minimize side effects associated with broader receptor interactions .

Biological Activity Overview

L-AP6 exhibits several key biological activities:

- Neurotransmission Modulation : As an agonist at the quisqualate-sensitized site, L-AP6 influences synaptic transmission and plasticity, which are vital for learning and memory processes.

- Selective Inhibition : The compound selectively inhibits excitatory amino acid transporters (EAATs), particularly EAAT1, which regulates extracellular glutamate levels and prevents excitotoxicity .

- Potential Therapeutic Effects : Due to its role in modulating glutamate signaling, L-AP6 has been investigated for its potential in treating neurological disorders characterized by glutamate dysregulation, such as epilepsy and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

L-AP6 shares structural similarities with other phosphonated amino acids. The following table summarizes some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Quisqualic Acid | Agonist at multiple glutamate receptors | Broader receptor activity |

| L-glutamic Acid | Natural neurotransmitter | Lacks phosphono group |

| 2-Amino-5-phosphonopentanoic Acid | Similar phosphono structure | Different chain length |

The presence of the phosphono group in L-AP6 provides it with distinct pharmacological characteristics that are not found in other related compounds .

Case Studies and Research Findings

Research has demonstrated the efficacy of L-AP6 in various experimental settings:

- Hippocampal Slice Studies : In studies involving rat hippocampal slices, L-AP6 was shown to potentiate depolarization responses when used in conjunction with quisqualic acid. This synergistic effect highlights its potential as a research tool for understanding synaptic mechanisms .

- Comparative Potency Studies : A comparison of D- and L-isomers of AP6 revealed that the L-isomer exhibited significantly higher potency at the quisqualate-sensitized site than its D counterpart. This specificity reinforces the importance of chirality in pharmacological activity .

- Therapeutic Investigations : Preliminary studies suggest that L-AP6 may have therapeutic potential in conditions such as Alzheimer's disease and other cognitive disorders due to its ability to enhance synaptic plasticity through modulation of glutamate signaling .

特性

IUPAC Name |

2-amino-6-phosphonohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOXWRQXHFVNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913181 | |

| Record name | 6-Phosphononorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78944-89-5 | |

| Record name | 6-Phosphononorleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78944-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-phosphonohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phosphononorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。